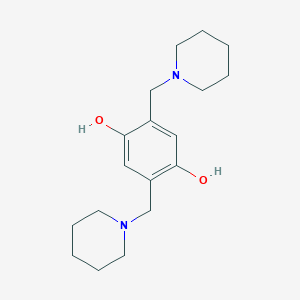

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

説明

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is a hydroquinone derivative featuring two piperidinylmethyl substituents at the 2- and 5-positions of the benzene ring. This compound is synthesized via the Mannich reaction, a method widely employed for introducing amine-containing side chains to phenolic cores . The piperidine groups confer unique steric and electronic properties, distinguishing it from simpler hydroquinones. Potential applications span optoelectronics (e.g., excited-state intramolecular proton transfer, ESIPT) and energy storage (e.g., redox-active materials in flow batteries), though its specific performance metrics require further exploration .

特性

IUPAC Name |

2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSODXNPVIELMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279682 | |

| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-68-0 | |

| Record name | NSC13714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is typically synthesized through a Mannich reaction, which involves the condensation of hydroquinone, formaldehyde, and piperidine. The reaction conditions generally include:

Hydroquinone: Acts as the phenolic substrate.

Formaldehyde: Serves as the carbonyl compound.

Piperidine: Functions as the amine component.

The reaction is carried out under acidic conditions to facilitate the formation of the Mannich base, resulting in the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains the cornerstone for its synthesis. Industrial processes may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

化学反応の分析

Types of Reactions: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to modify the piperidine groups.

Substitution: The piperidine groups can be substituted with other amines or functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Various amines or nucleophiles for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted benzene derivatives.

科学的研究の応用

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of advanced materials and chemical intermediates.

作用機序

The mechanism of action of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through:

Hydrogen Bonding: The hydroxyl groups form hydrogen bonds with target molecules, influencing their activity.

Electrostatic Interactions: The piperidine groups interact with negatively charged sites on target molecules.

Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular functions.

類似化合物との比較

Table 1: Substituent Comparison in Benzene-1,4-diol Derivatives

Notes:

Key Observations :

- Solubility : Piperidine’s hydrophobic nature reduces aqueous solubility compared to morpholine derivatives (e.g., DMHQ) but improves it relative to bulky imidazole-based BDIBD.

- Hydrogen Bonding : Morpholinylmethyl (DMHQ) and imidazolyl (BDIBD) groups form stronger hydrogen bonds than piperidinylmethyl, critical for ESIPT/ESDPT mechanisms .

Optical and Electronic Properties

ESIPT/ESDPT Activity

Compounds like BDIBD and DMHQ exhibit excited-state double proton transfer (ESDPT) or intramolecular proton transfer (ESIPT), enabling broad optical responses. Piperidinylmethyl substituents likely weaken ESIPT efficiency compared to morpholine or imidazole derivatives due to reduced hydrogen bond strength .

Tautomerism in COFs

In covalent organic frameworks (COFs), analogs like BPH (2,5-bis((phenylimino)methyl)benzene-1,4-diol) favor iminol/cis-ketoenamine tautomers under humid conditions, enabling humidity-sensitive optoelectronic behavior . Piperidine’s basicity may stabilize alternative tautomers, altering charge-transfer dynamics.

Redox Behavior in Flow Batteries

Table 2: Redox Performance in Aqueous Flow Batteries

Notes:

Key Insights :

- Piperidinylmethyl groups may enhance solubility over methyl derivatives (e.g., 2,5-dimethylbenzene-1,4-diol) but lack the redox stability of carboxylic acid-functionalized analogs .

- Polymorphism issues observed in DMHQ may be mitigated in the target compound due to piperidine’s conformational flexibility.

生物活性

Overview

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol. This compound features two piperidine groups attached to a benzene ring that is substituted with two hydroxyl groups. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves a Mannich reaction , which combines hydroquinone, formaldehyde, and piperidine under acidic conditions. This method is crucial for producing the compound with high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target biomolecules, influencing their activity.

- Electrostatic Interactions : The piperidine moieties may interact with negatively charged sites on proteins or nucleic acids.

- Pathway Modulation : The compound can modulate signaling pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria suggest strong antibacterial activity, comparable to known antimicrobial agents. For example, MIC values reported range from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation. Specific findings include:

- Induction of caspase activation leading to programmed cell death.

- Inhibition of tumor growth in xenograft models.

Study 1: Antibacterial Activity Assessment

A study conducted on various piperidine derivatives, including this compound, evaluated their antibacterial efficacy against common pathogens. The study utilized disk diffusion methods and broth microdilution techniques to determine MIC values.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

The results indicated that the compound effectively inhibited bacterial growth at low concentrations .

Study 2: Anticancer Potential

Another research project focused on the anticancer effects of piperidine derivatives revealed that this compound significantly reduced viability in several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

| A549 (lung cancer) | 12 |

These findings support the premise that this compound may serve as a lead in drug development for cancer therapy .

Q & A

Q. What are the recommended synthetic pathways for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, and how can reaction conditions be optimized?

A plausible route involves a two-step Mannich reaction:

Precursor preparation : React benzene-1,4-diol with formaldehyde and piperidine under acidic conditions to introduce piperidinylmethyl groups at positions 2 and 2.

Purification : Use column chromatography with a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product.

Optimization considerations :

- Control pH to avoid over-alkylation (e.g., acetic acid catalysis).

- Monitor temperature (40–60°C) to balance reaction rate and side-product formation.

Yield improvements (~95%) are achievable via iterative solvent screening (e.g., DMF or THF) and stoichiometric adjustments .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological steps :

- NMR spectroscopy : Confirm substitution pattern via -NMR (e.g., methylene protons adjacent to piperidine at δ 3.4–3.7 ppm) and -NMR (quaternary carbons at ~125–135 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H] with <2 ppm error.

- X-ray crystallography : Resolve hydrogen-bonding networks (if crystalline), as seen in related diol derivatives .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key hazards :

- Skin/eye irritation : Classified under GHS Category 2 (similar to structurally related diols) .

- Preventive measures :

Advanced Research Questions

Q. How do the piperidinylmethyl groups influence the compound’s hydrogen-bonding dynamics and supramolecular assembly?

Mechanistic insights :

- Intramolecular H-bonding : The piperidine N-atoms may participate in weak H-bonding with phenolic -OH groups, altering tautomerism (e.g., keto-enol equilibria) .

- Supramolecular networks : In coordination polymers, the diol moiety can act as a linker, while piperidinyl groups may sterically hinder framework porosity. Compare with analogous COFs where substituents modulate pore size and stability .

Experimental validation : - Conduct variable-temperature NMR to study tautomeric shifts.

- Perform BET surface area analysis on coordination polymers synthesized with transition metals (e.g., Zn) .

Q. What computational strategies can elucidate excited-state proton transfer (ESPT) behavior in this compound?

Methodology :

- DFT/TD-DFT calculations : Optimize ground- and excited-state geometries using B3LYP/6-311++G(d,p). Compare with 2,5-bis(imidazolyl)benzene-1,4-diol derivatives, where substituents stabilize ESPT pathways .

- Potential energy surfaces (PES) : Map proton transfer barriers using relaxed scans. Chalcogen substitution in analogs shows reduced barriers (e.g., S vs. O) .

Applications : Predict near-infrared emission for optoelectronic materials, leveraging tautomerism-induced charge-transfer states .

Q. How can researchers resolve contradictions in solubility and reactivity data across studies?

Case example : Discrepancies in solvent compatibility (e.g., polar vs. nonpolar media). Approach :

- Systematic screening : Test solubility in 20+ solvents (e.g., DMSO, chloroform, alcohols) using the "shake-flask" method.

- Correlate with logP : Compute partition coefficients (e.g., via ChemAxon) to predict solubility trends. Piperidinyl groups likely enhance hydrophilicity (logP < 2) .

- Reactivity studies : Compare alkylation rates under varying pH (e.g., acidic vs. basic conditions), noting steric effects from piperidine .

Q. What role does this compound play in designing stimuli-responsive materials?

Key findings :

- Humidity sensing : Analogous diol-based COFs exhibit reversible tautomerism under humidity, shifting UV-Vis absorption bands (e.g., 450 → 600 nm) .

- Dynamic covalent chemistry : The diol’s redox activity (quinone/hydroquinone transitions) enables electrochemical switching in thin films.

Experimental design : - Fabricate thin films via spin-coating and expose to controlled humidity (10–90% RH). Monitor optical changes with in-situ spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。